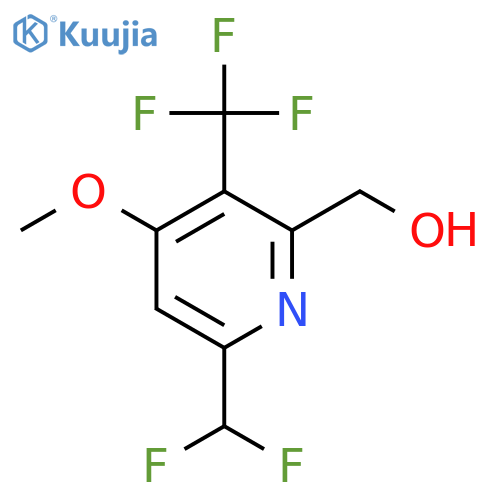

Cas no 1805151-19-2 (6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol)

1805151-19-2 structure

商品名:6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol

CAS番号:1805151-19-2

MF:C9H8F5NO2

メガワット:257.157340049744

CID:4803925

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol

-

- インチ: 1S/C9H8F5NO2/c1-17-6-2-4(8(10)11)15-5(3-16)7(6)9(12,13)14/h2,8,16H,3H2,1H3

- InChIKey: LDHDLVNRNRSCKF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=C(C(F)F)N=C1CO)OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 42.4

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018965-250mg |

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol |

1805151-19-2 | 95% | 250mg |

$1,009.40 | 2022-04-01 | |

| Alichem | A029018965-1g |

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol |

1805151-19-2 | 95% | 1g |

$2,750.25 | 2022-04-01 | |

| Alichem | A029018965-500mg |

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol |

1805151-19-2 | 95% | 500mg |

$1,836.65 | 2022-04-01 |

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1805151-19-2 (6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬